3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid
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Overview
Description
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl substituent and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde to form the imidazo[1,2-a]pyridine core.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine ring system.
Introduction of Acrylic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
4-Chlorophenyl Substituted Compounds: Compounds with a 4-chlorophenyl group often exhibit similar pharmacological properties.
Uniqueness
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to the combination of its imidazo[1,2-a]pyridine core and acrylic acid moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
817172-46-6 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-4-11(5-7-12)16-13(8-9-15(20)21)19-10-2-1-3-14(19)18-16/h1-10H,(H,20,21) |
InChI Key |
LHNPJAJWNKTFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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